Toluidine Blue

Description

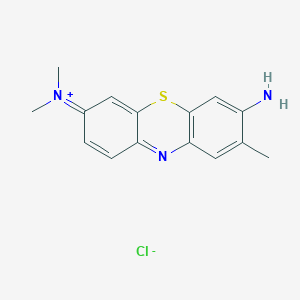

A phenothiazine that has been used as a hemostatic, a biological stain, and a dye for wool and silk. Tolonium chloride has also been used as a diagnostic aid for oral and gastric neoplasms and in the identification of the parathyroid gland in thyroid surgery.

Properties

IUPAC Name |

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVVYWLPUPJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048728 | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Tolonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-31-9 | |

| Record name | Tolonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluidine Blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tolonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XUH0X66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Toluidine Blue Staining Mechanism

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Toluidine Blue Staining

This compound O (TBO), a cationic thiazine dye, is a versatile histological stain widely used in biological and medical research. Its utility stems from its ability to differentially stain various tissue components based on their chemical composition, a property that is particularly valuable for identifying acidic molecules such as proteoglycans and nucleic acids. The staining mechanism of this compound is primarily based on electrostatic interactions between the positively charged dye molecules and negatively charged tissue components. This interaction can result in two distinct staining phenomena: orthochromasia and metachromasia.

Orthochromatic Staining: In its monomeric form, this compound imparts a blue color to tissues, which is known as orthochromatic staining. This occurs when the dye molecules bind to anionic substrates at a distance that prevents dye-dye interactions. Tissues and cellular components with a lower density of negative charges, such as the nuclei of cells rich in DNA and RNA, typically stain orthochromatically. The absorption maximum for orthochromatic staining is approximately 630 nm.[1]

Metachromatic Staining: Metachromasia is the phenomenon where a dye stains a tissue component a different color from that of the original dye solution. In the case of this compound, this results in a purple to red-purple coloration. This color shift is indicative of a high density of anionic groups within the tissue, which forces the cationic dye molecules to aggregate or stack. This stacking alters the light absorption properties of the dye, causing a shift in the absorption maximum to shorter wavelengths, typically between 480 and 540 nm.[1] Tissues rich in sulfated glycosaminoglycans (GAGs), such as the extracellular matrix of cartilage and the granules of mast cells containing heparin, are classic examples of structures that exhibit metachromasia with this compound.[1][2]

The key to metachromasia lies in the close proximity of anionic groups on a macromolecule, which act as a template for the aggregation of dye molecules. Van der Waals forces play a significant role in holding these dye aggregates together.[1] The degree of metachromasia is influenced by factors such as the concentration of the dye, the pH of the staining solution, and the nature of the solvent.

Quantitative Data

The following table summarizes the key quantitative parameters associated with this compound staining.

| Parameter | Value | Description |

| Chemical Formula | C₁₅H₁₆ClN₃S | The molecular formula for this compound O. |

| Molecular Weight | 305.83 g/mol | The mass of one mole of this compound O. |

| Orthochromatic Absorption Maximum (λmax) | ~ 630 nm | The peak wavelength of light absorbed by the monomeric, blue form of the dye.[1] |

| Metachromatic Absorption Maximum (λmax) | 480 - 540 nm | The range of peak wavelengths of light absorbed by the aggregated, purple-red form of the dye.[1] |

Visualizing the Staining Mechanism

The following diagrams illustrate the core concepts of orthochromatic and metachromatic staining with this compound.

Caption: Orthochromatic vs. Metachromatic Staining Mechanism.

Experimental Protocols

The following are detailed protocols for common applications of this compound staining.

Protocol 1: this compound Staining of Cartilage (Paraffin-Embedded Sections)

This protocol is designed to highlight the proteoglycan-rich extracellular matrix of cartilage.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

0.04% this compound solution (0.04 g this compound O in 100 ml distilled water, pH adjusted to 4.0 with acetic acid)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a descending series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 0.04% this compound solution for 3-5 minutes.

-

-

Dehydration:

-

Quickly rinse in distilled water.

-

Dehydrate rapidly through an ascending series of ethanol: 95% (10 dips) and 100% (2 changes, 10 dips each).

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Cartilage matrix: Purple to red-purple (metachromatic)

-

Cell nuclei: Blue (orthochromatic)

Caption: Workflow for this compound Staining of Cartilage.

Protocol 2: this compound Staining of Mast Cells (Paraffin-Embedded Sections)

This protocol is optimized for the identification of mast cell granules.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%)

-

Distilled water

-

0.1% this compound solution (0.1 g this compound O in 100 ml of 70% ethanol, or aqueous with pH adjusted to 2.3 with acetic acid)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for cartilage staining.

-

-

Staining:

-

Immerse slides in the 0.1% this compound solution for 2-3 minutes.

-

-

Washing:

-

Rinse gently in distilled water.

-

-

Dehydration:

-

Dehydrate rapidly through 95% and 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in xylene and mount.

-

Expected Results:

-

Mast cell granules: Purple to red (metachromatic)

-

Background: Blue (orthochromatic)

Protocol 3: this compound Staining of Resin-Embedded Sections

This protocol is suitable for high-resolution light microscopy of semi-thin sections.

Materials:

-

Resin-embedded sections (0.5-1 µm) on glass slides

-

1% this compound O in 1% sodium borate solution

-

Distilled water

-

Mounting medium

Procedure:

-

Sectioning and Mounting:

-

Cut semi-thin sections using an ultramicrotome and place them on a drop of distilled water on a glass slide.

-

Gently heat the slide on a hot plate to allow the sections to flatten and adhere.

-

-

Staining:

-

Cover the sections with a drop of the this compound solution.

-

Heat the slide on a hot plate at 60-70°C for 30-60 seconds, or until the edges of the stain begin to dry.

-

-

Rinsing and Drying:

-

Rinse the slide thoroughly with a gentle stream of distilled water.

-

Allow the slide to air dry completely or dry on a hot plate.

-

-

Mounting:

-

Apply a coverslip with a suitable mounting medium.

-

Expected Results:

-

Nuclei: Dark blue

-

Cytoplasm: Lighter blue

-

Myelin sheaths: Dark purple/blue

-

Connective tissue: Pink/purple

Applications in Research and Drug Development

The differential staining properties of this compound make it a valuable tool in various research and development areas:

-

Osteoarthritis Research: To assess the loss of proteoglycans in cartilage as a marker of disease progression.

-

Mast Cell-Related Disorders: For the identification and quantification of mast cells in tissues, which is relevant in allergy, inflammation, and certain cancers.

-

Neurobiology: For the morphological analysis of peripheral nerves, including the assessment of myelination.

-

Cancer Diagnostics: As a vital stain to help identify dysplastic and malignant lesions in the oral cavity.

-

Toxicology and Pathology: To evaluate tissue changes in response to drug candidates or toxins.

By providing a clear visual distinction between different tissue components, this compound staining offers a rapid and cost-effective method for cellular and extracellular matrix analysis, aiding in both fundamental research and the preclinical evaluation of new therapeutic agents.

References

Toluidine Blue: A Comprehensive Technical Guide for Histological Applications

For Researchers, Scientists, and Drug Development Professionals

Toluidine blue is a cationic, metachromatic thiazine dye widely employed in histology for the differential staining of various tissue components. Its ability to bind to acidic tissue constituents, particularly those rich in phosphate and sulfate groups, makes it an invaluable tool for visualizing specific cell types and extracellular matrix components. This technical guide provides an in-depth overview of the core chemical properties of this compound and its application in histological staining, with a focus on quantitative data, detailed experimental protocols, and the underlying staining mechanisms.

Core Chemical Properties

This compound, also known as tolonium chloride, is a water-soluble dye with a strong affinity for acidic (basophilic) tissue components.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (7-amino-8-methylphenothiazin-3-ylidene)-dimethylammonium chloride | [2] |

| Chemical Formula | C₁₅H₁₆N₃S⁺·Cl⁻ | [2] |

| Molar Mass | 270.37 g/mol | [2] |

| Appearance | Dark green crystalline powder | [3] |

| Solubility | Soluble in water and ethanol | [1][3] |

| Absorption Maximum (Aqueous Solution) | ~630 nm | [4][5] |

| Absorption Maximum (Bound to DNA) | ~640 nm | [5] |

| Metachromatic Shift (with Glycosaminoglycans) | ~530-550 nm | [4] |

Staining Mechanisms: Orthochromasia and Metachromasia

This compound stains tissues via two primary mechanisms: orthochromatic and metachromatic staining.[6]

-

Orthochromatic Staining: This is the default staining pattern where tissue components are stained a blue color, similar to the color of the dye solution itself.[6] This occurs when the dye molecules bind to substrates as monomers. Tissues and cellular components that typically stain orthochromatically include nuclei (due to DNA and RNA content) and the cytoplasm of cells with abundant ribosomes.[2][6]

-

Metachromatic Staining: This phenomenon results in tissue components staining a different color—typically purple, red, or violet—from the blue dye solution.[4][7] Metachromasia occurs when this compound molecules stack and form aggregates upon binding to highly anionic macromolecules, known as chromotropes.[4] The close proximity of the dye molecules in these aggregates alters their light absorption properties, causing a spectral shift.[4] Key examples of metachromatic staining include:

The following diagram illustrates the principle of metachromatic staining with this compound.

Experimental Protocols

The successful application of this compound staining is highly dependent on the specific protocol, including factors such as fixative used, dye concentration, pH, and staining time.[9][10] Below are detailed protocols for common histological applications of this compound.

Staining of Mast Cells in Paraffin Sections

This protocol is optimized for the identification of mast cells in formalin-fixed, paraffin-embedded tissues.

Reagents:

-

1% this compound O in 70% Ethanol

-

Distilled Water

-

95% Ethanol

-

100% Ethanol

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

-

Hydrate sections through graded alcohols (100%, 95%, 70%) to distilled water.

-

Stain in 1% this compound O solution for 2-3 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through 95% and 100% ethanol.

-

Clear in xylene (2 changes, 2 minutes each).

-

Mount with a resinous mounting medium.

Expected Results:

The workflow for this protocol is depicted in the following diagram.

Staining of Cartilage in Paraffin Sections

This protocol is suitable for visualizing the proteoglycan-rich matrix of cartilage.

Reagents:

-

0.1% this compound O in acidic solution (pH 2.5, adjusted with acetic acid)

-

Distilled Water

-

95% Ethanol

-

100% Ethanol

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinize and hydrate sections to distilled water as described previously.

-

Stain in 0.1% this compound O solution (pH 2.5) for 5-10 minutes.

-

Rinse well in distilled water.

-

Dehydrate through graded alcohols.

-

Clear in xylene.

-

Mount with a resinous mounting medium.

Expected Results:

Staining of Nerve Tissue in Resin-Embedded Sections

For high-resolution imaging of peripheral nerves, this compound is often used to stain semi-thin sections of resin-embedded tissue.[13][14]

Reagents:

-

1% this compound O in 1% Borax solution

-

Distilled Water

-

Mounting medium compatible with resin sections

Procedure:

-

Cut semi-thin sections (0.5-1 µm) and mount on a glass slide.

-

Place a drop of the this compound/borax solution on the section.

-

Heat the slide on a hot plate at 60°C for 30-60 seconds.

-

Rinse thoroughly with distilled water.

-

Allow the slide to air dry completely.

-

Mount with a suitable mounting medium.

Expected Results:

-

Myelin sheaths: Dark blue/purple[13]

-

Axons: Light blue[13]

-

Nuclei of Schwann cells and fibroblasts: Dark blue[13]

The workflow for staining resin-embedded nerve tissue is as follows:

Concluding Remarks

This compound remains a cornerstone of histological staining due to its versatility and the rich information it provides through metachromasia. A thorough understanding of its chemical properties and the factors influencing its staining behavior is critical for obtaining reliable and reproducible results. The protocols provided in this guide serve as a starting point, and researchers are encouraged to optimize staining conditions for their specific tissues and applications. The continued use of this compound in both research and diagnostics underscores its enduring value in elucidating tissue morphology and pathology.

References

- 1. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemiis.com [chemiis.com]

- 4. Metachromasia - Wikipedia [en.wikipedia.org]

- 5. Spectroscopic Studies on the Biomolecular Recognition of this compound: Key Information Towards Development of a Non-Contact, Non-Invasive Device for Oral Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Staining | The Cell [histologyguide.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. This compound Staining Protocol for Millicell® Inserts [sigmaaldrich.com]

- 9. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis | Semantic Scholar [semanticscholar.org]

- 10. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 12. abbexa.com [abbexa.com]

- 13. This compound Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of Toluidine Blue Metachromatic Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Toluidine Blue Staining

This compound is a cationic thiazine dye renowned for its metachromatic properties, making it an invaluable tool in histology and cytochemistry for the identification of specific acidic tissue components.[1][2] The fundamental principle of this compound staining lies in its ability to bind to negatively charged molecules, known as chromotropes, within tissues. This interaction can result in two distinct staining patterns: orthochromatic and metachromatic.

Orthochromatic Staining: In this conventional form of staining, tissue components absorb the dye and appear blue, a color similar to the dye solution itself. This occurs when the dye molecules bind to substrates at a distance that prevents dye-dye interactions. Tissues rich in nucleic acids (DNA and RNA), such as the cell nucleus, will typically stain orthochromatically.[3]

Metachromatic Staining: Metachromasia is the phenomenon where a dye stains certain tissue components a color different from the dye itself and the rest of the tissue.[4] With this compound, this results in a shift to a purple, red, or reddish-purple color.[3] This color shift is indicative of a high concentration of anionic groups in the tissue, which forces the cationic this compound molecules to aggregate or stack. The close proximity of the dye molecules alters their light absorption spectrum, causing a hypsochromic shift (a shift to a shorter wavelength of maximum absorption).[3]

The chemical basis for metachromasia is the formation of dye polymers. The anionic macromolecules in the tissue, such as sulfated glycosaminoglycans (GAGs) in cartilage and heparin in mast cell granules, act as a template, bringing the this compound molecules into close enough proximity (less than 0.5 nm apart) to interact and form dimers, trimers, or higher-order aggregates.[3] The degree of metachromasia is dependent on the concentration and spatial arrangement of these anionic groups.

Several factors can influence the outcome of this compound staining, including:

-

pH: The pH of the staining solution is a critical factor. Acidic conditions (typically pH 2.0-4.0) are generally preferred for selective metachromatic staining as they suppress the ionization of weaker acidic groups, allowing for more specific staining of highly sulfated molecules.[5]

-

Dye Concentration: The concentration of the this compound solution can affect the intensity and specificity of the staining.

-

Temperature: Temperature can influence the rate of the staining reaction.

-

Fixation: The choice of fixative can impact the preservation of tissue components and their ability to stain metachromatically.

-

Dehydration: The process of dehydrating the tissue sections can affect the stability of the metachromatic staining, as water molecules play a role in the dye aggregation.[3]

Data Presentation

The metachromatic shift of this compound upon binding to polyanionic substrates can be quantified by measuring the change in its light absorption spectrum. The following table summarizes the typical absorption maxima for orthochromatic and metachromatic staining.

| Staining Type | Chromotrope | Absorption Maximum (λmax) | Observed Color |

| Orthochromatic | Nucleic Acids (e.g., DNA, RNA) | ~ 630 nm[3] | Blue |

| Metachromatic | Sulfated Glycosaminoglycans (GAGs), Heparin | 480 - 540 nm[3] | Purple to Red-Purple |

Experimental Protocols

General Protocol for Paraffin-Embedded Sections

This protocol is a general guideline and may require optimization based on the specific tissue type and target molecule.

Reagents:

-

This compound O

-

Distilled Water

-

1% Acetic Acid

-

Ethanol (95% and 100%)

-

Xylene

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% this compound solution in distilled water.

-

Immerse slides in the this compound solution for 1-3 minutes.

-

-

Differentiation:

-

Briefly rinse in distilled water.

-

Differentiate in 1% acetic acid for a few seconds to remove excess stain and improve contrast. This step is critical and should be monitored microscopically.

-

-

Dehydration and Clearing:

-

Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

-

Clear in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Apply a coverslip with a suitable mounting medium.

-

Protocol for Staining of Nervous Tissue (Nissl Substance)

This protocol is designed to stain Nissl bodies in neurons.[6]

Reagents:

-

Cresyl Violet Acetate or this compound O

-

Distilled Water

-

Ethanol (95% and 100%)

-

Xylene

-

Differentiator (e.g., Gothard's Differentiator or graded ethanol)

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration: Follow the general protocol.

-

Staining:

-

Prepare a 0.1% to 1.0% aqueous solution of cresyl violet acetate or this compound.

-

Immerse slides in the staining solution for 3-10 minutes. Staining can be performed at room temperature or elevated to 37-56°C to enhance intensity.[6]

-

-

Differentiation:

-

Rinse briefly in distilled water.

-

Differentiate in a series of graded ethanol solutions (e.g., 70%, 95%) or a specialized differentiator until the Nissl substance is clearly defined against a relatively colorless cytoplasm. This step requires careful microscopic monitoring.[6]

-

-

Dehydration and Clearing: Follow the general protocol.

-

Mounting: Follow the general protocol.

Protocol for Staining of Plant Tissues

This protocol is suitable for fresh, hand-cut sections of plant material.[7][8]

Reagents:

-

This compound O

-

Distilled Water

Procedure:

-

Sectioning: Prepare thin, hand-cut sections of the plant material.

-

Staining:

-

Prepare a 0.05% to 1% aqueous solution of this compound.[7]

-

Place the sections in a drop of the staining solution on a microscope slide for 1-2 minutes.

-

-

Rinsing:

-

Remove the staining solution and rinse the sections with a few drops of distilled water.

-

-

Mounting:

-

Add a drop of fresh water and apply a coverslip.

-

Mandatory Visualizations

References

- 1. Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Metachromasia, double refraction and dichroism caused by this compound reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stainsfile.com [stainsfile.com]

- 5. urmc.rochester.edu [urmc.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. aspb.org [aspb.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Affinity of Toluidine Blue for Acidic Tissue Components

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the affinity of toluidine blue for acidic tissue components. This compound, a cationic thiazine dye, is a fundamental tool in histology and pathology, valued for its ability to selectively bind to and visualize negatively charged molecules within tissues.[1][2] This document provides a detailed overview of the staining mechanisms, experimental protocols, quantitative data, and the visualization of these processes to facilitate a deeper understanding and application in research and drug development.

Core Principles of this compound Staining

This compound's utility is rooted in its electrostatic attraction to anionic groups present in various tissue components.[1] This interaction manifests in two primary staining patterns: orthochromatic and metachromatic.

Orthochromatic Staining: In this mode, the stained tissue components appear blue, the inherent color of the dye. This occurs when this compound molecules bind to acidic substrates at a distance that prevents dye-dye interactions. Tissues rich in nucleic acids (DNA and RNA), such as the cell nucleus and ribosomes, typically exhibit orthochromatic staining due to the high concentration of phosphate groups.[3][4]

Metachromatic Staining: Metachromasia is the phenomenon where the dye stains a tissue component a different color—typically purple to red—from its original blue color.[1] This color shift is indicative of a high density of anionic groups, which forces the cationic dye molecules to aggregate or stack.[5] This stacking alters the light absorption spectrum of the dye, resulting in the metachromatic coloration.[4] This property is particularly useful for identifying tissues rich in sulfated glycosaminoglycans (GAGs), proteoglycans, and mast cell granules, which contain heparin and histamine.[1][6]

The chemical basis for this staining is the interaction of the positively charged this compound molecules with negatively charged groups such as sulfates, carboxylates, and phosphates found in various biomolecules.[3]

Quantitative Data Presentation

The following table summarizes the sensitivity and specificity of this compound staining in the context of detecting oral premalignant and malignant lesions, as reported in various studies. This data is crucial for professionals in drug development and diagnostics for assessing the utility of this compound as a screening tool.

| Study/Author | Application | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Diagnostic Accuracy |

| Onofre et al.[3] | Detection of in situ and invasive carcinoma | 100% | - | - | - | - |

| Hegde et al.[3] | Detection of premalignant and malignant lesions | 97.29% | 62.5% | - | - | - |

| Gupta et al.[3] | Detection of malignancy | 96.9% | 86% | - | - | - |

| Epstein et al.[3] | Assessment of oral malignant disease | 92.5% | 63.2% | - | - | - |

| Study from[7] | Detection of oral and oropharyngeal cancers | 92.6% | 67.9% | - | - | 80% |

| Study from[8] | Identification of suspicious oral lesions | 88.4% | 73.6% | 82% | 82.3% | - |

| Study from | Assessment of intraoperative margins in OSCC | 100% | 97% | 27.2% | 100% | 97.1% |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. Adherence to standardized protocols is essential for reproducible and reliable results.

General Protocol for Paraffin-Embedded Sections

This protocol is a general guideline for staining paraffin-embedded tissue sections.

Materials:

-

0.1% (w/v) this compound solution in distilled water (pH can be adjusted to ~4.0 with acetic acid for enhanced metachromasia)[1]

-

Xylene

-

Ethanol (100%, 95%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through two changes of 100% ethanol for 3 minutes each.

-

Hydrate in 95% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the this compound solution for 1-3 minutes.[1]

-

-

Dehydration and Clearing:

-

Mounting:

-

Apply a coverslip with a resinous mounting medium.

-

Protocol for Staining Mast Cells

This protocol is optimized for the metachromatic staining of mast cell granules.[1]

Materials:

-

1% stock solution of this compound in 70% ethanol

-

1% Sodium Chloride solution

-

Working this compound solution (5 ml of stock solution mixed with 45 ml of 1% sodium chloride)[1]

-

Xylene

-

Ethanol (100%, 95%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Follow the steps in the general protocol.

-

Staining:

-

Immerse slides in the working this compound solution for 1-2 minutes.[1]

-

-

Dehydration, Clearing, and Mounting: Follow the steps in the general protocol.

Protocol for Staining Semi-Thin Resin Sections

This protocol is suitable for staining semi-thin sections (0.5-1 µm) for light microscopy.[6]

Materials:

-

1% this compound in a 1% sodium borate solution[1]

-

Distilled water

-

Mounting medium

Procedure:

-

Section Preparation:

-

Cut semi-thin sections and place them on a drop of distilled water on a glass slide.

-

Dry the sections on a slide warmer.[1]

-

-

Staining:

-

Cover the sections with the this compound solution.

-

Heat on a slide warmer for 1-2 minutes.[1]

-

-

Rinsing and Mounting:

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound staining.

Caption: Chemical basis of this compound staining.

Caption: Experimental workflow for this compound staining.

Caption: Signaling pathway involving GAGs visualized by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tissuesampling.weebly.com [tissuesampling.weebly.com]

- 3. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Staining | The Cell [histologyguide.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Role of this compound Staining in Suspicious Lesions of Oral Cavity and Oropharynx - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: As an adjuvant screening tool - J Oral Med Oral Surg Oral Pathol Oral Radiol [joooo.org]

An In-depth Technical Guide to Toluidine Blue Orthochromatic and Metachromatic Staining

For Researchers, Scientists, and Drug Development Professionals

Toluidine blue, a cationic thiazine dye, is a versatile tool in histology and pathology, prized for its ability to differentially stain various tissue components. This guide delves into the principles and applications of this compound staining, with a particular focus on the phenomena of orthochromasia and metachromasia, providing a technical resource for laboratory professionals.

The Core Principle: Orthochromasia vs. Metachromasia

This compound staining is predicated on the dye's electrostatic interaction with anionic tissue components.[1][2][3] The resulting color, however, is not always the blue of the dye solution. This variability gives rise to two distinct staining patterns:

-

Orthochromatic Staining: Most tissues bind this compound in its monomeric form, resulting in a blue color that is consistent with the color of the dye solution itself. This is known as orthochromatic staining. Tissues that are not highly acidic will typically stain blue.[1]

-

Metachromatic Staining: In the presence of high concentrations of polyanions, such as sulfated glycosaminoglycans in cartilage or heparin in mast cell granules, the this compound molecules aggregate or polymerize.[1][4] This aggregation causes a shift in the dye's light absorption spectrum, leading to a color change, typically to red, purple, or violet.[1][5][6] This phenomenon is termed metachromasia.[1][5]

The key to this color shift lies in the close proximity of the bound dye molecules, which allows for the formation of dimeric and polymeric aggregates.[4] This stacking of dye molecules alters their light absorption properties, resulting in the characteristic metachromatic colors.[2][4]

Factors Influencing Staining Outcomes

The balance between orthochromatic and metachromatic staining is delicate and can be influenced by several factors:

| Factor | Effect on Staining | Rationale |

| pH | A critical determinant of staining specificity.[1][7][8] | The pH of the staining solution affects the charge of both the dye and the tissue components, influencing their electrostatic interactions.[1] |

| Acidic pH (e.g., 2.0-4.0) favors selective metachromatic staining of highly sulfated molecules.[1][5] | At lower pH, only strongly acidic groups remain ionized and available to bind the cationic dye, leading to more specific staining. | |

| Neutral or alkaline pH results in more generalized, intense blue (orthochromatic) staining of all acidic components, including nucleic acids.[1][7] | At higher pH, a wider range of acidic groups are ionized, leading to broader staining. | |

| Dye Concentration | Higher concentrations can promote metachromasia.[5][9] | Increased dye concentration facilitates the aggregation of dye molecules on the chromotrope. |

| Temperature | Lower temperatures can enhance metachromasia.[5][9] | Reduced thermal energy allows for more stable dye aggregates to form. |

| Dehydration | The use of alcohol for dehydration can impact the preservation of metachromasia.[7][8] | While the metachromasia of mast cell granules is generally stable in alcohol, some metachromatic staining can be lost during dehydration.[10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate staining results. Below are protocols for two common applications of this compound staining.

Protocol 1: Metachromatic Staining of Mast Cells

This protocol is optimized for the visualization of heparin-rich granules within mast cells.

Materials:

-

This compound O

-

70% Ethanol

-

Distilled Water

-

Glacial Acetic Acid or Hydrochloric Acid

-

95% and 100% Ethanol

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethanol, 10 dips each.

-

Rinse well with distilled water.[11]

-

-

Staining Solution Preparation:

-

Staining:

-

Immerse slides in the this compound working solution for 2-3 minutes.[6]

-

-

Washing:

-

Wash in three changes of distilled water.[6]

-

-

Dehydration and Clearing:

-

Mounting:

-

Coverslip with a resinous mounting medium.[6]

-

Expected Results:

Protocol 2: Staining of Cartilage Matrix

This protocol is designed to highlight the proteoglycan-rich extracellular matrix of cartilage.

Materials:

-

This compound O

-

Distilled water

-

Acetate buffer (pH 4.0)

-

Ethanol (95% and 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for mast cell staining.

-

-

Staining Solution Preparation:

-

Prepare a 0.05% (w/v) this compound solution in acetate buffer (pH 4.0).[12]

-

-

Staining:

-

Dehydration and Clearing:

-

Mounting:

-

Apply a coverslip with a suitable mounting medium.[12]

-

Expected Results:

-

Cartilage matrix: Pink or purple (metachromatic)[7]

-

Cell nuclei: Blue (orthochromatic)[7]

-

Cytoplasm: Light blue (orthochromatic)[7]

Visualizing the Staining Mechanism

The following diagrams illustrate the conceptual workflows and molecular interactions involved in this compound staining.

Caption: Comparison of orthochromatic and metachromatic staining pathways.

Caption: General experimental workflow for this compound staining.

Caption: Molecular basis of orthochromatic and metachromatic staining.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metachromasia - Wikipedia [en.wikipedia.org]

- 5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 6. This compound Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]

- 7. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.chop.edu [research.chop.edu]

- 11. newcomersupply.com [newcomersupply.com]

- 12. benchchem.com [benchchem.com]

The Role of Toluidine Blue in the Detection of Sulfated Glycosaminoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of toluidine blue, a cationic thiazine dye, for the detection, localization, and semi-quantification of sulfated glycosaminoglycans (GAGs) in biological samples.[1][2] We delve into the underlying chemical principle of metachromasia, offer detailed experimental protocols for various applications, and present a comparative analysis with other quantitative methods. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their studies of GAGs, which are crucial components of the extracellular matrix (ECM) and play significant roles in numerous physiological and pathological processes.[1][3]

Introduction: The Significance of Sulfated Glycosaminoglycans

Sulfated glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units.[4] Key examples include chondroitin sulfate, dermatan sulfate, heparan sulfate, and keratan sulfate.[1][4] These highly anionic macromolecules are typically attached to a core protein to form proteoglycans, which are integral components of the extracellular matrix and cell surfaces.[2] The dense negative charges conferred by sulfate and carboxyl groups are crucial for their biological functions, including maintaining tissue hydration, resisting compressive forces, and modulating cell signaling pathways.[1][2] A loss or alteration in GAG content is a hallmark of various diseases, including osteoarthritis and cancer, making their detection and quantification a critical aspect of biomedical research and drug development.[1]

The Principle of this compound Staining: Metachromasia

This compound is a cationic dye that exhibits a phenomenon known as metachromasia when it interacts with polyanionic molecules like sulfated GAGs.[5][6] Metachromasia is characterized by a shift in the dye's color from its original orthochromatic (blue) state to a metachromatic (purple to reddish-pink) color.[1][2]

This color shift is driven by the following principles:

-

Electrostatic Interaction: The positively charged this compound molecules are electrostatically attracted to the negatively charged sulfate and carboxyl groups on the GAG chains.[2][4]

-

Dye Aggregation: The high density of anionic charges on the GAGs forces the bound dye molecules into close proximity, causing them to aggregate or stack.[1][4]

-

Altered Light Absorption: This stacking of dye molecules alters their light absorption spectrum, resulting in the observed color change from blue (absorption maximum ~630 nm) to purple-red (absorption maximum ~480-540 nm).[6]

The intensity of the metachromatic staining is directly proportional to the concentration of sulfated GAGs, allowing for a semi-quantitative assessment of their abundance in tissues and cell cultures.[1]

Logical Relationship of Metachromasia

Caption: The interaction of this compound with sulfated GAGs.

Experimental Protocols

The specificity and intensity of this compound staining are highly dependent on factors such as pH, staining duration, and dehydration steps.[1][5] Therefore, standardized protocols are crucial for reproducible results.

Staining of Sulfated GAGs in Paraffin-Embedded Tissue Sections

This protocol is adapted for the histological assessment of sulfated GAGs in tissues like cartilage.[1]

Reagents:

-

Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) or 10% Neutral Buffered Formalin (NBF).

-

This compound Staining Solution (0.04% w/v, pH 4.0):

-

This compound O: 0.04 g

-

Distilled Water: 100 mL

-

Adjust pH to 4.0 with dilute HCl or NaOH.[1]

-

-

Graded ethanol series (100%, 95%, 70%)

-

Xylene

-

Resin-based mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin wax (2 changes, 5 minutes each).

-

Rehydrate sections through a descending series of ethanol concentrations (100%, 95%, 70%) to distilled water (2 minutes each).[1]

-

-

Staining:

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.[1]

-

-

Dehydration:

-

Clearing:

-

Clear the sections in xylene (2 changes, 2 minutes each).[1]

-

-

Mounting:

-

Coverslip the sections using a resin-based mounting medium.[1]

-

Expected Results: Sulfated GAG-rich structures, such as cartilage matrix, will stain purple to reddish-pink (metachromasia), while cell nuclei will stain blue (orthochromasia).[5]

Experimental Workflow for Tissue Staining

Caption: A standardized workflow for staining tissue sections.

Staining of Sulfated GAGs in Cell Cultures

This protocol is suitable for quantifying proteoglycan synthesis in monolayer cell cultures.[2]

Reagents:

-

Phosphate Buffered Saline (PBS)

-

Fixative: 4% Formaldehyde in PBS

-

This compound Staining Solution (as in 3.1)

Procedure:

-

Washing: Gently wash the cells twice with PBS.[2]

-

Fixation: Fix the cells with 4% formaldehyde in PBS for at least 30 minutes at room temperature.[2]

-

Staining:

-

After fixation, wash the cells twice with PBS.

-

Add the this compound solution to each well and incubate for 30 minutes at room temperature.[2]

-

-

Washing:

-

Remove the staining solution.

-

Wash the wells with running distilled water for 5 minutes, or until the wash water is clear. Repeat this washing step three times.[2]

-

-

Image Acquisition:

-

Add a small volume of PBS to the wells to prevent the cells from drying out.

-

Capture images using an inverted microscope.[2]

-

Quantitative Analysis of Sulfated GAGs

While this compound staining is primarily qualitative or semi-quantitative, it can be adapted for more quantitative measurements.

Image-Based Quantification

Stained tissue sections or cell cultures can be digitized, and the intensity of the metachromatic staining can be quantified using image analysis software (e.g., ImageJ).[7] This is achieved by measuring the mean gray value or optical density in defined regions of interest.

Comparison with Other Quantification Methods

For more precise and objective total quantification of sulfated GAGs, biochemical assays are often preferred.[7] The Dimethylmethylene Blue (DMMB) assay is a widely used colorimetric method that also relies on the dye's interaction with sulfated GAGs in solution.[4][7]

| Method | Principle | Sample Type | Throughput | Information Provided |

| This compound Staining | Metachromatic shift upon binding to sulfated GAGs | Tissue sections, cell cultures | Low to Medium | Spatial localization, semi-quantitative |

| DMMB Assay | Colorimetric shift upon binding to sulfated GAGs in solution | Tissue digests, biological fluids | High | Total quantitative amount |

Factors Influencing this compound Staining

The reliability and reproducibility of this compound staining are critically dependent on several experimental parameters.

| Factor | Effect on Staining | Recommendation |

| pH | Affects the ionization of both the dye and the target molecules. Lower pH can enhance metachromasia by reducing orthochromatic background staining.[5] | A pH of 4.0 is commonly recommended for optimal GAG staining.[1][2] |

| Staining Time | Insufficient time leads to weak staining, while excessive time can cause overstaining and loss of specificity. | Optimal time should be determined empirically, typically ranging from 2 to 10 minutes for tissue sections.[2] |

| Dehydration | Can cause the metachromatic color to fade, especially with prolonged exposure to alcohol.[2] | Dehydration should be performed rapidly.[1] |

| Fixation | The choice of fixative can influence tissue morphology and the accessibility of GAGs. | 4% PFA or 10% NBF are commonly used.[1] |

Applications in Research and Drug Development

The detection of sulfated GAGs using this compound is a valuable tool in numerous research areas:

-

Osteoarthritis Research: Assessing the loss of GAGs in articular cartilage, a key indicator of cartilage degradation.[1]

-

Chondrogenesis Studies: Evaluating the differentiation of stem cells into chondrocytes by monitoring proteoglycan synthesis.[5]

-

Cancer Biology: Investigating alterations in the tumor microenvironment, where GAG expression is often dysregulated.

-

Toxicology: Assessing the impact of xenobiotics on the extracellular matrix.

-

Drug Discovery: Screening for compounds that can modulate GAG synthesis or degradation in disease models.

Conclusion

This compound staining remains a simple, cost-effective, and powerful technique for the visualization of sulfated glycosaminoglycans in a variety of biological samples. Its characteristic metachromatic property provides valuable spatial information about the distribution and relative abundance of these crucial macromolecules. By understanding the underlying principles and adhering to standardized protocols, researchers and drug development professionals can effectively leverage this classic histochemical method to gain critical insights into the roles of sulfated GAGs in health and disease. For absolute quantification, it is often beneficial to complement this compound staining with biochemical assays such as the DMMB method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Toluidine Blue Staining for Nucleic Acids and Proteoglycans

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Phenomenon of Metachromasia

Toluidine blue is a cationic thiazine dye widely utilized in histology and cytochemistry for its ability to differentially stain various tissue components.[1][2][3] Its utility lies in the phenomenon of metachromasia, where the dye stains certain cellular structures a different color from the dye solution itself.[2][4] this compound solution is blue, and when it binds to tissues with a low density of negative charges, it imparts a blue color, a process known as orthochromatic staining.[1] However, in the presence of high concentrations of anionic macromolecules, such as the sulfated glycosaminoglycans (GAGs) found in proteoglycans and the heparin in mast cell granules, the dye molecules aggregate.[4][5] This stacking of dye molecules alters their light absorption properties, causing a shift in the absorption spectrum from blue to purple or reddish-pink.[1][2] This color shift is termed metachromatic staining and its intensity is proportional to the concentration of the anionic substrate.[5]

This compound also has a strong affinity for nucleic acids (DNA and RNA) due to their negatively charged phosphate backbones, staining them orthochromatically blue.[1][2] The differentiation between the staining of nucleic acids and proteoglycans is primarily controlled by the pH of the staining solution.

Staining Mechanism

The electrostatic interaction between the positively charged this compound molecules and the negatively charged functional groups on nucleic acids and proteoglycans is the basis of the staining mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound staining.

Table 1: Absorption Maxima of this compound

| State of Dye | Absorption Maximum (λmax) |

| Free (Orthochromatic) in water | ~630-633 nm[3][6] |

| Bound to DNA | ~640 nm[3] |

| Bound to Proteoglycans (Metachromatic) | ~480-540 nm[2] |

Table 2: Recommended Staining Parameters

| Target Molecule | This compound Concentration | pH | Incubation Time |

| Proteoglycans (Cartilage) | 0.04% in 0.1M sodium acetate buffer | 4.0[5] | 2-10 minutes[5] |

| Mast Cell Granules | 0.1% aqueous | ~2.0-2.5 | 10 minutes[7] |

| Nucleic Acids (General) | 0.1% aqueous | Alkaline (~10) | 30-60 seconds |

| Nucleic Acids (EM thick sections) | 1% in 2% Sodium Borate | Alkaline | 1-2 minutes[8] |

| Cell Cultures (General) | 0.3% in water | Not specified | 30-60 seconds |

Experimental Protocols

Below are detailed protocols for staining nucleic acids and proteoglycans in different sample types.

Protocol 1: Staining of Proteoglycans in Paraffin-Embedded Tissue Sections (e.g., Cartilage)

Materials:

-

This compound O

-

Sodium acetate buffer (0.1M, pH 4.0)

-

Distilled water

-

Ethanol (95% and 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and finally rinse in distilled water for 2 minutes.[6]

-

-

Staining:

-

Rinsing:

-

Gently rinse in three changes of distilled water.[6]

-

-

Dehydration:

-

Dehydrate quickly through 95% ethanol (10 dips) and two changes of 100% ethanol (10 dips each), as the stain can fade in alcohol.[6]

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Proteoglycan-rich matrix (e.g., cartilage): Purple to reddish-pink (metachromatic)

-

Nuclei: Blue (orthochromatic)

-

Cytoplasm: Light blue (orthochromatic)

Protocol 2: Staining of Mast Cells in Paraffin-Embedded Tissue Sections

Materials:

-

This compound O

-

70% Ethanol

-

Distilled water

-

Ethanol (95% and 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as in Protocol 1.

-

-

Staining:

-

Prepare a 0.1% aqueous solution of this compound.

-

Stain sections for 10 minutes.[7]

-

-

Rinsing:

-

Rinse well in distilled water.[7]

-

-

Dehydration:

-

Dehydrate quickly through two changes each of 95% and 100% ethyl alcohol.[7]

-

-

Clearing and Mounting:

-

Clear in three changes of xylene and coverslip.[7]

-

Expected Results:

Protocol 3: Staining of Nucleic Acids and General Morphology in Cell Cultures

Materials:

-

This compound O

-

Milli-Q® water

-

Phosphate-buffered saline (PBS)

-

3% Glutaraldehyde in PBS

-

0.5% Triton X-100

Procedure:

-

Fixation:

-

Gently wash cells with PBS.

-

Fix with 3% glutaraldehyde in PBS for 15 minutes.

-

-

Rinsing:

-

Rinse gently with Milli-Q® water twice.

-

-

Permeabilization:

-

Permeabilize with 0.5% Triton X-100 for 5 minutes.

-

-

Rinsing:

-

Rinse gently with Milli-Q® water twice.

-

-

Staining:

-

Prepare a 0.3% solution of this compound in Milli-Q® water and filter.

-

Apply the stain for 30–60 seconds.

-

-

Observation:

-

Observe as a wet mount.

-

Expected Results:

-

Nuclei (rich in DNA and RNA): Dark blue (orthochromatic)

-

Cytoplasm (especially regions rich in ribosomes): Blue (orthochromatic)

Experimental Workflow Diagram

The following diagram illustrates a general workflow for this compound staining of tissue sections.

Differentiating Nucleic Acid and Proteoglycan Staining

The key to differentiating between nucleic acid and proteoglycan staining with this compound lies in the control of pH.

-

Acidic pH (around 4.0): At this pH, the sulfate and carboxyl groups of proteoglycans are strongly ionized and readily bind this compound, leading to prominent metachromatic staining. While nucleic acids are also negatively charged, the staining of proteoglycans is more pronounced and specific.[5]

-

Alkaline pH (around 10): At a high pH, the dye will bind to both nucleic acids and proteins, resulting in a more generalized and intense blue orthochromatic staining of all acidic tissue components.[10]

Therefore, to specifically visualize proteoglycans, an acidic staining solution is recommended. For general morphological assessment, including nuclear detail, a more alkaline solution can be used.

Conclusion

This compound is a versatile and powerful stain for the histological and cytological investigation of nucleic acids and proteoglycans. By understanding the principles of orthochromasia and metachromasia and by carefully controlling experimental parameters, particularly pH, researchers can achieve specific and reproducible staining for their intended targets. The protocols and data provided in this guide serve as a comprehensive resource for the effective application of this compound in research and drug development.

References

- 1. This compound Staining | The Cell [histologyguide.com]

- 2. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic Studies on the Biomolecular Recognition of this compound: Key Information Towards Development of a Non-Contact, Non-Invasive Device for Oral Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Comparative Study of this compound O and Methylene Blue Binding to Lysozyme and Their Inhibitory Effects on Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newcomersupply.com [newcomersupply.com]

- 8. This compound Staining Protocol for Plastic Sections or Electron Microscopy (TEM) Thick (Semithin) Sections - IHC WORLD [ihcworld.com]

- 9. webpath.med.utah.edu [webpath.med.utah.edu]

- 10. This compound - Wikipedia [en.wikipedia.org]

The Enduring Legacy of a Versatile Dye: A Technical History of Toluidine Blue

From its accidental discovery in the burgeoning field of synthetic chemistry to its indispensable role in modern diagnostics, toluidine blue has carved a unique and lasting niche in biological staining. This in-depth guide explores the historical development of this remarkable dye, detailing its chemical principles, the evolution of its application, and the specific protocols that have made it a cornerstone of histology, neuroscience, and clinical pathology.

Discovery and Chemical Foundations

This compound, also known as tolonium chloride, emerged from the flurry of chemical innovation in the mid-19th century. Its story begins with William Henry Perkin's serendipitous discovery of mauveine, the first synthetic organic dye, in 1856 while attempting to synthesize quinine.[1][2] This breakthrough paved the way for the development of a vast array of aniline-based dyes, including this compound, a member of the thiazine dye group.[3][4]

Chemically, this compound is a basic, cationic dye, meaning it carries a positive charge and therefore has a strong affinity for acidic, negatively charged tissue components, a property known as basophilia.[3][4] It readily binds to nucleic acids (DNA and RNA) due to their phosphate backbones, making it an excellent nuclear stain.[3][5]

The most fascinating property of this compound, however, is its capacity for metachromasia.[6] This phenomenon allows the dye to stain certain tissue components a different color from the dye solution itself.[6][7] When this compound molecules bind to closely spaced, highly anionic substrates (known as chromotropes), such as the sulfated glycosaminoglycans in cartilage or the heparin in mast cell granules, they stack into polymers.[6][8] This aggregation shifts the dye's light absorption spectrum, causing a color change from the standard blue (orthochromatic) to a vibrant violet or red-purple (metachromatic).[5][6]

Quantitative and Chemical Properties

The physical and chemical properties of this compound O are summarized below, providing key data for researchers utilizing this dye.

| Property | Value | References |

| CI Number | 52040 | [9] |

| Chemical Formula | C₁₅H₁₆ClN₃S | [10] |

| Molecular Weight | 305.8 g/mol | [9] |

| Appearance | Dark green to black powder | [11] |

| Solubility in Water | 3.82 g/100 mL | [11] |

| Solubility in Ethanol | 0.57 g/100 mL | [11] |

| Orthochromatic λmax | ~630 nm | [6] |

| Metachromatic λmax | ~530 nm | [6] |

Evolution of Staining Applications and Key Protocols

The unique properties of this compound led to its rapid adoption in histology for a variety of applications. Its use has evolved from a general nuclear stain to a highly specific tool for identifying particular cells and tissues.

Mast Cell Identification

One of the earliest and most powerful applications of this compound is the identification of mast cells. The high concentration of heparin, a sulfated glycosaminoglycan, within mast cell granules makes them intensely metachromatic.[10][12] Staining at an acidic pH (around 2.0-2.5) enhances the specificity for these strongly acidic components, resulting in brilliantly stained violet-purple granules against a blue background.[12][13]

-

Reagents:

-

This compound Staining Solution (0.1% w/v this compound O in distilled water, pH adjusted to 2.3 with glacial acetic acid).[12]

-

Xylene

-

Graded ethanols (100%, 95%, 70%)

-

Distilled water

-

Resinous mounting medium

-

-

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in two changes of xylene for 5 minutes each. Hydrate through graded ethanols (100%, 95%, 70%) for 2-3 minutes each, followed by a rinse in distilled water.[12]

-

Staining: Immerse slides in the acidic this compound solution for 2-3 minutes.[12]

-

Rinsing: Rinse briefly in distilled water.[14]

-

Dehydration: Dehydrate rapidly through 95% and 100% ethanol. Prolonged exposure to alcohol can cause the metachromatic staining to fade.[12][14]

-

Clearing and Mounting: Clear in two changes of xylene and coverslip with a resinous mounting medium.[14]

-

-

Expected Results:

Neuroscience: Nissl Staining

In neuroscience, this compound is a classic stain for demonstrating Nissl substance (also known as Nissl bodies) in the cytoplasm of neurons.[15] Nissl substance consists of rough endoplasmic reticulum and free ribosomes, which are rich in RNA.[15] The intensity of Nissl staining is often used as an indicator of a neuron's metabolic activity, with a reduction in staining (chromatolysis) suggesting cellular injury.[15]

-

Reagents:

-

Procedure:

-

Deparaffinization and Rehydration: As described in the mast cell protocol.[15]

-

Staining: Immerse slides in the this compound solution for 2-5 minutes. Staining can also be performed at 56°C for 30 minutes for enhanced intensity.[15][16][17]

-

Rinsing: Rinse well with running tap water.[16]

-

Differentiation (Optional): Briefly dip in 95% ethanol, then differentiate in Gothard's differentiator or acidified alcohol, controlling the process microscopically until Nissl bodies are distinct against a paler cytoplasm.[15][16]

-

Dehydration: Dehydrate through 95% and 100% ethanol.[15]

-

Clearing and Mounting: Clear in xylene and mount with a resinous medium.[15]

-

-

Expected Results:

Cartilage and Proteoglycan Analysis

The extracellular matrix of cartilage is rich in proteoglycans containing sulfated glycosaminoglycans like chondroitin sulfate.[18][19] this compound's metachromatic properties are therefore excellently suited for visualizing cartilage matrix, staining it a distinct pink or purple.[10][19] The staining intensity can be used for semi-quantitative assessment of proteoglycan content, which is crucial in studies of chondrogenesis and arthritis.[18][19]

-

Reagents:

-

Procedure:

-

Deparaffinization and Rehydration: As previously described.

-

Staining: Immerse slides in the buffered this compound solution for 5-10 minutes.[20]

-

Rinsing: Rinse gently in three changes of distilled water.[20]

-

Dehydration: Dehydrate quickly through 95% and 100% ethanol.[8]

-

Clearing and Mounting: Clear in xylene and mount with a resinous medium.

-

-

Expected Results:

Vital Staining in Cancer Screening

Beyond the histology lab, this compound has found a critical application as a vital stain for the in-vivo detection of dysplastic and malignant lesions, particularly in the oral cavity.[3][22] The principle is that malignant cells, with their higher content of nucleic acids and potentially larger intercellular spaces, retain the stain more readily than normal tissue.[22] This allows clinicians to better visualize suspicious areas and guide biopsies.[3]

-

Reagents:

-

1% Acetic Acid solution

-

1% this compound solution

-

-

Procedure:

-

Cleansing: The patient rinses with water, followed by a rinse with 1% acetic acid for 20-30 seconds to remove saliva and debris.[22]

-

Application: The suspicious mucosal area is painted or rinsed with the 1% this compound solution for 20-30 seconds.[22]

-

Decolorization: The patient rinses again with 1% acetic acid to remove mechanically retained dye.[22]

-

-

Expected Results:

Visualizing the Process and Principles

To better understand the workflows and mechanisms described, the following diagrams illustrate the key logical and experimental relationships.

Conclusion

The historical journey of this compound is a testament to its remarkable utility and versatility. From its origins in the synthetic dye revolution, it has become a fundamental tool in the life sciences. Its ability to act as a simple nuclear stain, a vibrant metachromatic reporter for specific macromolecules, and a clinical vital stain underscores its significance. The protocols developed over more than a century of use continue to be refined, but the core principles established by early pioneers remain central to its application. For researchers and clinicians, a thorough understanding of the history and mechanisms of this compound is key to leveraging its full diagnostic and investigative power.

References

- 1. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 2. William Henry Perkin - Wikipedia [en.wikipedia.org]

- 3. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemiis.com [chemiis.com]

- 5. This compound Staining | The Cell [histologyguide.com]

- 6. Metachromasia - Wikipedia [en.wikipedia.org]

- 7. stainsfile.com [stainsfile.com]

- 8. benchchem.com [benchchem.com]

- 9. stainsfile.com [stainsfile.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound O CAS#: 92-31-9 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 14. research.chop.edu [research.chop.edu]

- 15. benchchem.com [benchchem.com]

- 16. stainsfile.com [stainsfile.com]

- 17. 2.10. Nissl staining [bio-protocol.org]

- 18. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. urmc.rochester.edu [urmc.rochester.edu]

- 21. abbexa.com [abbexa.com]

- 22. This compound: As an adjuvant screening tool - J Oral Med Oral Surg Oral Pathol Oral Radiol [joooo.org]

Methodological & Application

Application Notes and Protocols for Toluidine Blue Staining in Mast Cell Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical immune cells, characterized by their prominent cytoplasmic granules, which are integral to allergic reactions, inflammation, and innate immunity. The accurate identification and quantification of mast cells are paramount in various fields of research and drug development. Toluidine blue, a basic metachromatic dye, serves as a simple, rapid, and cost-effective method for the visualization of mast cells in tissue sections and cell preparations. This document provides detailed protocols for this compound staining of mast cells in paraffin-embedded tissues, frozen sections, and in-vitro cultures, along with guidance on data interpretation and troubleshooting.

The principle of this staining technique lies in the metachromatic property of this compound. The dye binds to the acidic proteoglycans, primarily heparin, within the mast cell granules. This interaction causes the dye molecules to aggregate, shifting their light absorption and resulting in a distinct purple to red-purple appearance of the granules, a phenomenon known as metachromasia. In contrast, other tissue components stain in varying shades of blue, the orthochromatic color of the dye.[1][2] The acidic pH of the staining solution is crucial for this differential staining, as it ensures that only strongly acidic components, like those in mast cell granules, bind the dye.[1]

Experimental Protocols

I. Staining of Paraffin-Embedded Tissue Sections

This protocol is suitable for formalin-fixed, paraffin-embedded tissues.[3]

Materials:

-

Xylene

-

Ethanol (100%, 95%)

-

Distilled water

-

This compound Staining Solution (see solution preparation)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate the sections through two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 2 minutes.[3]

-

Rinse well with distilled water.

-

-

Staining:

-

Immerse slides in the this compound Staining Solution for 2-3 minutes.[1]

-

-

Rinsing:

-

Rinse gently in three changes of distilled water.[2]

-

-

Dehydration:

-

Clearing and Mounting:

-

Clear the sections in two changes of xylene for 3 minutes each.

-

Mount with a resinous mounting medium.

-

II. Staining of Frozen Tissue Sections

This protocol is a rapid method for staining frozen tissue sections.[3]

Materials:

-

70% Ethanol

-

Distilled water

-

This compound Staining Solution (see solution preparation)

-

95% Ethanol

-

100% Ethanol

-

Xylene

-

Resinous mounting medium

Procedure:

-

Fixation:

-

Fix air-dried cryosections in cold 70% ethanol for 30-60 seconds.[3]

-

-

Washing:

-

Wash well in distilled water.[3]

-

-

Staining:

-

Stain in this compound Staining Solution for 30-60 seconds, adjusting the time based on the desired stain intensity.[3]

-

-

Rinsing:

-

Rinse gently in distilled water.[3]

-

-

Dehydration:

-

Dehydrate quickly with one dip in 95% ethanol, followed by two changes of 100% ethanol.[3]

-